REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([CH3:14])=[C:7]([CH:13]=1)[C:8]([O:10]CC)=[O:9])[CH3:2].[OH-].[Na+].Cl>CO.O>[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([CH3:14])=[C:7]([CH:13]=1)[C:8]([OH:10])=[O:9])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of about 700 mL
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 75° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 g | |
YIELD: CALCULATEDPERCENTYIELD | 1.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |